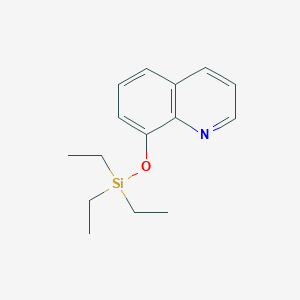

8-((Triethylsilyl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((Triethylsilyl)oxy)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C15H21NOSi and its molecular weight is 259.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions for 8-((Triethylsilyl)oxy)quinoline

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Triethylsilyl chloride | Triethylamine | Dichloromethane | Room Temperature | High |

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. Research indicates that modifications to the quinoline structure can enhance these effects, making it a candidate for new antimicrobial agents .

- Anticancer Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Studies have suggested that this compound may interact with specific molecular targets involved in cancer pathways, although detailed investigations are ongoing .

Organic Synthesis

The triethylsilyl group serves as a protecting group in organic synthesis, allowing selective reactions at other positions on the quinoline ring. This selectivity is crucial for synthesizing more complex molecules without affecting other functional groups.

Material Science

Due to its enhanced stability and reactivity, this compound is also explored in material science applications, particularly in developing specialized coatings and polymers where chemical resistance is required.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various quinoline derivatives, including those similar to this compound. The findings indicated that certain modifications could enhance antibacterial efficacy against resistant strains of bacteria .

Case Study 2: Drug Development

In drug discovery research, derivatives of quinoline have been evaluated for their potential as lead compounds. For instance, a study focused on the design of novel anticancer agents based on structural analogues of this compound demonstrated promising results in inhibiting tumor growth in vitro .

Comparison with Related Compounds

The unique properties of this compound can be contrasted with other similar compounds:

| Compound | Key Feature | Application |

|---|---|---|

| Quinoline | Parent compound without modifications | General synthesis |

| Quinoline N-oxide | Oxidized form with different reactivity | Antimicrobial agents |

| 2-Methylquinoline | Methyl substitution | Anticancer research |

Conclusion and Future Directions

The applications of this compound span medicinal chemistry, organic synthesis, and material science. Its unique chemical properties make it a versatile compound for ongoing research aimed at developing new therapeutic agents and materials with enhanced performance characteristics.

Future studies should focus on elucidating its mechanisms of action in biological systems and optimizing synthesis methods to improve yield and purity for industrial applications. Continued exploration of this compound could lead to significant advancements in drug development and synthetic chemistry.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoline core undergoes nucleophilic substitution, particularly at electron-deficient positions. The TES group directs reactivity by altering electronic distribution:

-

Halogenation : Electrophilic bromination occurs preferentially at the 5- or 7-positions due to the electron-withdrawing effect of the TES-protected hydroxyl group. For example, bromination with N-bromosuccinimide (NBS) in chloroform yields 5-bromo-7-((triethylsilyl)oxy)quinoline .

-

Sulfonation : Reaction with sulfonyl chlorides in tetrahydrofuran (THF) and triethylamine (TEA) produces sulfonate derivatives (e.g., 5-amino-7-bromo-8-((triethylsilyl)oxy)quinoline sulfonates) .

Deprotection and Functionalization

The TES group is cleaved under mild acidic or fluoride conditions, regenerating 8-hydroxyquinoline for downstream reactions:

-

Acidic Deprotection : Treatment with dilute HCl or trifluoroacetic acid (TFA) removes the TES group, enabling subsequent chelation or coupling .

-

Fluoride-Mediated Cleavage : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves the silyl ether without affecting other functional groups .

Metal Chelation

After deprotection, the hydroxyl group acts as a bidentate ligand for metal ions:

| Metal Ion | Binding Site | Application |

|---|---|---|

| Cu²⁺ | N (quinoline), O (phenol) | Catalysis in OLEDs |

| Fe³⁺ | N, O | Prolyl hydroxylase inhibition |

| Zn²⁺ | N, O | Antimicrobial agents |

The chelation capacity is retained even with bulky substituents at the 3- or 6-positions .

Cross-Coupling Reactions

The TES group stabilizes the quinoline ring during transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2- or 4-positions (yields: 65–88%) .

-

Sonogashira Reaction : Reaction with terminal alkynes using PdCl₂(PPh₃)₂/CuI forms ethynyl derivatives, key intermediates for OLED materials .

Mannich and Multicomponent Reactions

The TES-protected quinoline participates in one-pot syntheses:

-

Mannich Reaction : Condensation with aldehydes and amines in ethanol yields hybrid molecules (e.g., ciprofloxacin-8-((triethylsilyl)oxy)quinoline hybrids, MIC: 4–16 µg/mL against S. aureus) .

-

Betti Reaction : Three-component reactions with aldehydes and aminophenols produce polyfunctionalized quinolines (yields: 27–34%) .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 8-Hydroxyquinoline | Higher electrophilicity at C-5/C-7 due to free –OH |

| 5-Chloro-8-hydroxyquinoline | Enhanced halogen-mediated coupling efficiency |

| 8-Methoxyquinoline | Reduced metal chelation vs. TES-protected derivative |

The TES group’s steric bulk reduces unwanted side reactions compared to smaller protecting groups like methoxy .

Stability Under Synthetic Conditions

Eigenschaften

CAS-Nummer |

120540-77-4 |

|---|---|

Molekularformel |

C15H21NOSi |

Molekulargewicht |

259.42 g/mol |

IUPAC-Name |

triethyl(quinolin-8-yloxy)silane |

InChI |

InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |

InChI-Schlüssel |

CQYOPFARLWEYCC-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

Kanonische SMILES |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

Synonyme |

Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.